molecular formula C12H18O2 B12598807 2-Cyclopenten-1-one, 4-(1,1-dimethylethyl)-2-ethoxy-5-methylene- CAS No. 647024-74-6

2-Cyclopenten-1-one, 4-(1,1-dimethylethyl)-2-ethoxy-5-methylene-

Cat. No.: B12598807
CAS No.: 647024-74-6
M. Wt: 194.27 g/mol
InChI Key: JJKLRADHEPVZLP-UHFFFAOYSA-N
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Description

2-Cyclopenten-1-one, 4-(1,1-dimethylethyl)-2-ethoxy-5-methylene- is a complex organic compound with a unique structure that includes a cyclopentenone ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopenten-1-one, 4-(1,1-dimethylethyl)-2-ethoxy-5-methylene- typically involves multiple steps, starting from simpler organic molecules. One common route involves the cyclization of a suitable precursor, followed by functional group modifications to introduce the ethoxy and methylene groups. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopenten-1-one, 4-(1,1-dimethylethyl)-2-ethoxy-5-methylene- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen atoms or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a diketone, while reduction could produce a diol.

Scientific Research Applications

2-Cyclopenten-1-one, 4-(1,1-dimethylethyl)-2-ethoxy-5-methylene- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Cyclopenten-1-one, 4-(1,1-dimethylethyl)-2-ethoxy-5-methylene- exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopenten-1-one, 4-(1,1-dimethylethyl)-2-ethoxy-: Lacks the methylene group.

    2-Cyclopenten-1-one, 4-(1,1-dimethylethyl)-5-methylene-: Lacks the ethoxy group.

    2-Cyclopenten-1-one, 4-(1,1-dimethylethyl)-: Lacks both the ethoxy and methylene groups.

Uniqueness

The presence of both the ethoxy and methylene groups in 2-Cyclopenten-1-one, 4-(1,1-dimethylethyl)-2-ethoxy-5-methylene- makes it unique compared to its similar compounds. These functional groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.

Properties

CAS No.

647024-74-6

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

4-tert-butyl-2-ethoxy-5-methylidenecyclopent-2-en-1-one

InChI

InChI=1S/C12H18O2/c1-6-14-10-7-9(12(3,4)5)8(2)11(10)13/h7,9H,2,6H2,1,3-5H3

InChI Key

JJKLRADHEPVZLP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(C(=C)C1=O)C(C)(C)C

Origin of Product

United States

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